Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate

Description

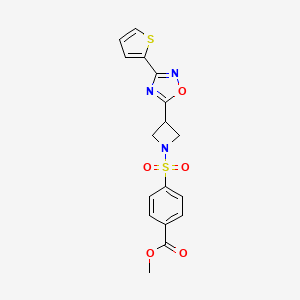

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a sulfonyl-substituted azetidine ring. The azetidine is further functionalized with a 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group. This unique architecture combines multiple pharmacophoric elements:

- Azetidine: A four-membered saturated ring offering conformational rigidity.

- 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity.

- Thiophene: Enhances π-π interactions and electronic properties.

Properties

IUPAC Name |

methyl 4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S2/c1-24-17(21)11-4-6-13(7-5-11)27(22,23)20-9-12(10-20)16-18-15(19-25-16)14-3-2-8-26-14/h2-8,12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOULDADIGVYUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines thiophene and oxadiazole moieties, which are known to exhibit various pharmacological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 399.53 g/mol. The presence of the thiophene ring and the oxadiazole structure contributes to its diverse biological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.53 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds possess significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells . The specific activity of this compound against these cells has not been directly reported but can be inferred from the activity of similar oxadiazole derivatives.

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial activity. Research on related compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in similar structures has been linked to enhanced antimicrobial properties, indicating that this compound may exhibit comparable effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Interaction with DNA : Some oxadiazole derivatives interact with DNA, leading to apoptosis in cancer cells.

- Antioxidant Activity : The ability to scavenge free radicals may contribute to its anticancer and antimicrobial effects.

Case Studies

Recent studies have highlighted the biological activities of compounds with similar structures:

- Study on Oxadiazole Derivatives : A study evaluated the anticancer potential of various substituted oxadiazoles against MCF-7 cells, revealing that specific substitutions significantly enhanced cytotoxicity .

- Thiadiazole and Oxadiazole Compounds : A review discussed the pharmacological properties of thiadiazole and oxadiazole derivatives, emphasizing their role in inhibiting microbial growth and cancer cell proliferation .

Scientific Research Applications

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by data tables and documented case studies.

Physical Properties

The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents, which is advantageous for various applications in drug formulation.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

Objective: Evaluate the anticancer effects on MCF-7 breast cancer cells.

Method: MTT assay was employed to assess cell viability.

Results: The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.

Case Study: Antimicrobial Activity

Objective: Test the efficacy against Staphylococcus aureus and Candida albicans.

Method: Agar diffusion method was utilized to determine inhibition zones.

Results: Clear zones of inhibition were observed at concentrations as low as 25 µg/mL for S. aureus and 30 µg/mL for C. albicans, suggesting effective antimicrobial action.

Anti-inflammatory Potential

Research has suggested that this compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

Objective: Assess the effect on TNF-alpha production in LPS-stimulated macrophages.

Method: ELISA assays were performed to quantify cytokine levels.

Results: A significant reduction in TNF-alpha levels was noted at a concentration of 10 µM, indicating potential use in inflammatory diseases.

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its favorable electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogs sharing benzoate esters, sulfonyl linkages, or heterocyclic motifs (Table 1).

Table 1: Structural and Functional Comparison

Key Differentiators

Azetidine vs. Larger Heterocycles

The azetidine ring in the target compound confers rigidity compared to benzimidazole () or triazine (). This may reduce metabolic flexibility but enhance binding specificity in drug design .

Oxadiazole vs. Thiadiazole

The 1,2,4-oxadiazole in the target compound differs from the 1,3,4-thiadiazole in . Oxadiazoles are more resistant to hydrolysis, whereas thiadiazoles exhibit stronger dipole interactions due to sulfur .

Sulfonyl Linkage

The sulfonyl group in the target compound and ethametsulfuron () enhances solubility. However, ethametsulfuron’s sulfonylurea bridge is tailored for herbicidal activity, unlike the azetidine-sulfonyl motif here .

Thiophene Contribution

Research Implications and Gaps

- Structural Uniqueness: The combination of azetidine, oxadiazole, and thiophene is unprecedented in the provided evidence, suggesting novel physicochemical properties.

- Applications : While analogs are used in herbicides () or pharmaceuticals (), the target compound’s utility remains speculative without experimental data.

- Contradictions : Despite shared functional groups (e.g., sulfonyl), applications vary widely, emphasizing the need for targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.